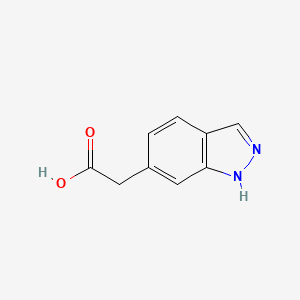

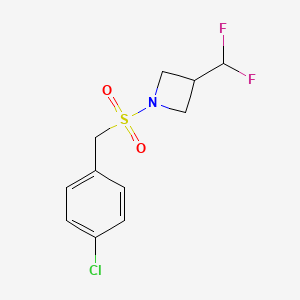

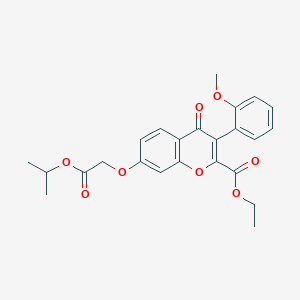

![molecular formula C13H17BrO2 B2547620 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene CAS No. 1423035-01-1](/img/structure/B2547620.png)

1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene is a chemical that features a benzene ring substituted with methoxymethyl and bromomethylcyclopropylmethoxy groups. This structure suggests potential reactivity due to the presence of the bromomethyl group and the strained cyclopropane ring.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include esterification, cycloaddition, and nucleophilic substitution reactions. For instance, the synthesis of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes involves esterification of corresponding carboxylic acids with resorcinol . Similarly, the synthesis of cyclopropane derivatives can be achieved through reactions with nucleophiles in the presence of potassium carbonate and a catalyst . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of cyclopropane-containing compounds is characterized by the three-membered ring, which imparts strain and reactivity. The structure is often confirmed using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR . The presence of substituents on the benzene ring and the cyclopropane ring can influence the overall molecular conformation and reactivity.

Chemical Reactions Analysis

Compounds with bromomethyl groups and cyclopropane rings are versatile in chemical reactions. For example, the reaction of bromofuranone with nucleophiles can lead to the formation of cyclopropane bis-lactones . Additionally, the presence of a bromomethyl group can facilitate further functionalization through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical properties of such compounds can vary widely depending on the substituents and the molecular structure. For example, the radical polymerization of difunctional 2-vinyl-cyclopropanes can result in hard, transparent, crosslinked polymers, indicating that the compound might also be amenable to polymerization . The chemical properties, such as reactivity and stability, are influenced by the presence of the strained cyclopropane ring and the electron-withdrawing or donating effects of the substituents on the benzene ring.

Aplicaciones Científicas De Investigación

Synthesis and Conformational Properties

Research on related chemical structures has explored their synthesis and conformational properties. For example, studies on nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds have demonstrated the catalytic cyclocondensation processes, leading to a mixture of regioisomeric pillar[5]arenes. These compounds exhibit specific conformational properties that enable the encapsulation of guest molecules, highlighting their potential in molecular encapsulation and sensing applications (Kou et al., 2010).

Macrocyclic Compound Synthesis

Another study focused on the synthesis of macrocycles through stoichiometric condensation, yielding compounds that selectively extract certain metal ions. This indicates a potential for use in selective ion extraction and environmental cleanup applications (Kumar, Singh, & Singh, 1992).

Antiproliferative Activities

Compounds structurally related to the one have been synthesized and tested for their antiproliferative activities against various cancer cell lines. This suggests a potential application in the development of new anticancer agents (Kiss et al., 2019).

Lewis Acid-Catalyzed Reactions

A study on the Lewis acid-catalyzed cascade construction of functionalized derivatives from arylmethylenecyclopropanes showcases the potential of related compounds in facilitating complex chemical reactions, which could be beneficial in synthetic organic chemistry (Yao & Shi, 2007).

Cycloaddition Reactions

Research on cycloaddition reactions of halomethylenecyclopropanes has explored the synthesis of various cyclopropane derivatives, highlighting the versatility of related compounds in producing a wide range of chemical structures. This can be applied in materials science and pharmaceutical synthesis (Bottini & Cabral, 1978).

Safety and Hazards

Propiedades

IUPAC Name |

1-[[1-(bromomethyl)cyclopropyl]methoxy]-3-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-15-8-11-3-2-4-12(7-11)16-10-13(9-14)5-6-13/h2-4,7H,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYNOSBWPWFXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)OCC2(CC2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

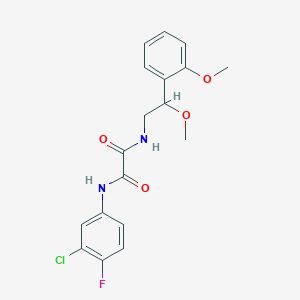

![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)

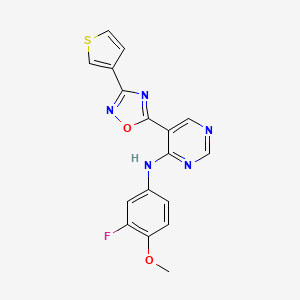

![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2547549.png)

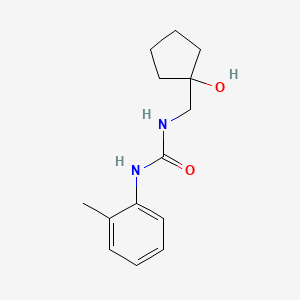

![6-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2547553.png)

![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)